molecular formula C18H13N3OS2 B6087567 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone

3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone

Cat. No. B6087567
M. Wt: 351.4 g/mol
InChI Key: GTTZICOXGJOTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone, also known as MTDPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse range of biological activities. In

Mechanism of Action

The mechanism of action of 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone involves its ability to bind to the ATP-binding site of protein kinases, thereby inhibiting their activity. This compound has been shown to have a high degree of selectivity for certain protein kinases, which makes it a promising candidate for the development of targeted therapies for various diseases.
Biochemical and Physiological Effects:
3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone has also been shown to inhibit the proliferation of cancer cells and to reduce the expression of certain oncogenes. In addition, this compound has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and to enhance the survival of neurons.

Advantages and Limitations for Lab Experiments

One of the key advantages of 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone for lab experiments is its high degree of selectivity for certain protein kinases. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone. One area of interest is the development of more potent and selective analogs of this compound, which could be used to target specific protein kinases with greater precision. Another potential direction is the investigation of the neuroprotective effects of 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone in animal models of neurodegenerative diseases. Finally, the potential use of 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone as a therapeutic agent for cancer and other diseases will continue to be an area of active research.

Synthesis Methods

The synthesis of 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone involves a multi-step process that begins with the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 4-bromo-2-phenylquinoline in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions, including thiolation, cyclization, and deprotection, to yield the final product. This synthesis method has been optimized to produce high yields of 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone with good purity and reproducibility.

Scientific Research Applications

3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its ability to modulate the activity of protein kinases, which are enzymes that play a critical role in regulating cellular signaling pathways. 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone has been shown to inhibit the activity of several protein kinases, including JAK2, which is involved in the development of certain types of cancer. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c1-11-20-21-18(23-11)24-16-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)19-17(16)22/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTZICOXGJOTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one

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